N-(Cyclohexyl)succinimide

概要

説明

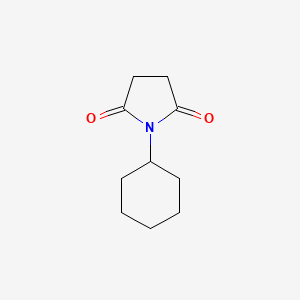

N-(Cyclohexyl)succinimide is an organic compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.2316 g/mol . It is a derivative of succinimide, where the hydrogen atom of the nitrogen is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: N-(Cyclohexyl)succinimide can be synthesized through the reaction of succinic anhydride with cyclohexylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds as follows:

Succinic anhydride+Cyclohexylamine→this compound+Water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as aluminum chloride or titanium tetrachloride. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure optimal production efficiency .

化学反応の分析

Types of Reactions: N-(Cyclohexyl)succinimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-(Cyclohexyl)succinamic acid.

Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: N-(Cyclohexyl)succinamic acid.

Reduction: Various this compound derivatives.

Substitution: Substituted N-(Cyclohexyl)succinimides with different functional groups

科学的研究の応用

Anticancer Applications

N-(Cyclohexyl)succinimide and its derivatives have been investigated for their potential as topoisomerase II inhibitors . Topoisomerase II is a critical enzyme involved in DNA replication and repair, making it a significant target in cancer therapy. Research has shown that succinimide derivatives can enhance the efficacy of existing chemotherapeutic agents by broadening their therapeutic index and reducing side effects associated with traditional treatments like anthracyclines and epipodophyllotoxins .

Case Study: Combination Therapy

In a study examining the effects of maleimide and succinimide derivatives, it was found that these compounds could antagonize the cytotoxic effects of topoisomerase II poisons, thereby offering a novel approach to cancer treatment. The combination of this compound with established drugs was shown to mitigate DNA damage while maintaining therapeutic efficacy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of succinamide derivatives, including this compound. These compounds have demonstrated the ability to ameliorate neuroinflammation and oxidative stress, conditions commonly associated with neurodegenerative diseases .

Case Study: Scopolamine-Induced Neuroinflammation

In an experimental model using scopolamine to induce neuroinflammation, treatment with this compound derivatives resulted in significant reductions in inflammatory markers such as COX-2 and TNF-α. This suggests that these compounds may have therapeutic potential for treating cognitive impairments linked to neurodegeneration .

Antidiabetic Potential

This compound has also been explored for its antidiabetic properties . Recent research indicates that certain succinimide derivatives exhibit potent inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase .

Case Study: In Vitro and In Vivo Analysis

In vitro studies showed that specific derivatives had IC50 values indicating strong inhibitory activity against these enzymes. Subsequent in vivo studies confirmed their effectiveness in lowering blood glucose levels in diabetic mouse models, suggesting their potential as therapeutic agents for diabetes management .

Controlled Drug Release Systems

The unique chemical properties of this compound allow it to be utilized in developing controlled drug release systems . The compound can form stable adducts with thiols, which can be engineered to release drugs in a controlled manner under physiological conditions .

Case Study: Thiol-Conjugated Systems

Research demonstrated that maleimide-thiol adducts derived from this compound could undergo retro-Michael reactions, enabling tunable degradation rates suitable for drug delivery applications. This property allows for the design of more effective drug delivery systems that can release therapeutics at targeted sites over time .

Summary Table of Applications

作用機序

The mechanism of action of N-(Cyclohexyl)succinimide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The cyclohexyl group enhances its hydrophobic interactions with the target proteins, increasing its binding affinity .

類似化合物との比較

Succinimide: The parent compound, without the cyclohexyl group.

N-Hydroxysuccinimide: A derivative with a hydroxyl group attached to the nitrogen.

N-Methylsuccinimide: A derivative with a methyl group attached to the nitrogen.

Comparison: N-(Cyclohexyl)succinimide is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and enhances its interactions with other molecules. This makes it more suitable for applications requiring strong hydrophobic interactions, such as enzyme inhibition studies and polymer production .

生物活性

N-(Cyclohexyl)succinimide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in neuropharmacology and metabolic regulation. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

This compound is a derivative of succinimide, characterized by the presence of a cyclohexyl group. The synthesis of this compound typically involves the reaction of succinic anhydride with cyclohexylamine, leading to the formation of the succinimide ring structure. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the parent compound.

Neuroprotective Effects

Recent studies have demonstrated that succinamide derivatives, including this compound, exhibit neuroprotective properties. For instance, in an experiment using a scopolamine-induced neurodegenerative model, treatment with these derivatives resulted in significant improvements in cognitive functions and reductions in inflammatory markers such as TNF-α and COX-2 .

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | Scopolamine Group | This compound Group |

|---|---|---|---|

| Cognitive Function (Morris Water Maze) | 100% | 40% | 75% |

| TNF-α Levels (pg/mL) | 5 | 20 | 10 |

| COX-2 Expression (Relative Units) | 1 | 3 | 1.5 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It was found to significantly reduce lipid peroxidation levels and enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase in vitro . This suggests that the compound may help mitigate oxidative stress, which is implicated in various neurodegenerative diseases.

Antidiabetic Properties

In addition to its neuroprotective effects, this compound has shown promise in antidiabetic applications. A study evaluating its effects on α-glucosidase and α-amylase inhibition reported IC50 values indicating potent inhibitory activity against these enzymes, which play crucial roles in carbohydrate metabolism .

Table 2: Antidiabetic Activity of this compound

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Glucosidase | 3.69 |

| α-Amylase | 1.07 |

Case Studies

- Neuroinflammation Amelioration : In a controlled study, subjects treated with this compound exhibited marked reductions in neuroinflammation markers compared to untreated controls. The study highlighted its potential as a therapeutic agent for cognitive disorders linked to inflammation .

- Diabetes Management : In vivo studies on diabetic rats showed that administration of this compound led to significant reductions in blood glucose levels over a period of two weeks, suggesting its efficacy as an adjunct treatment for diabetes .

特性

IUPAC Name |

1-cyclohexylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHULURRVRLTSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212232 | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-71-9 | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6301-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYLSUCCINIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。